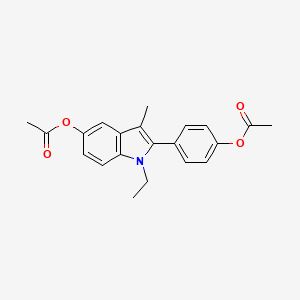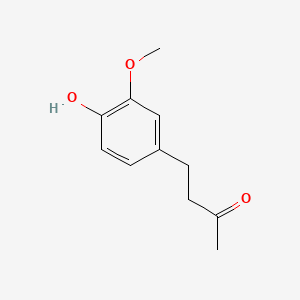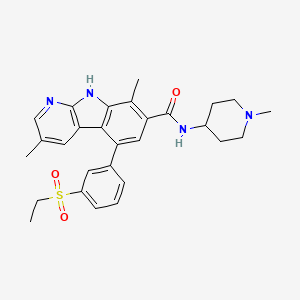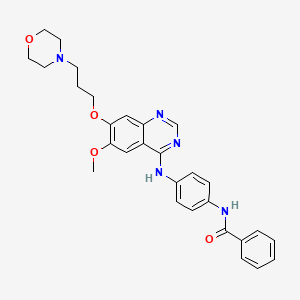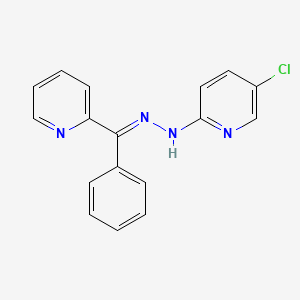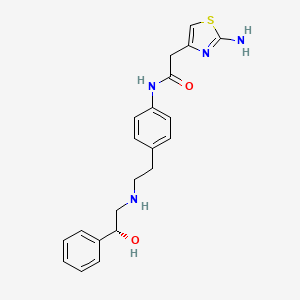
Tetrandrine
Vue d'ensemble
Description
La tétrandrine est un alcaloïde bis-benzylisoquinoléine isolé de la plante Stephania tetrandra et d'autres herbes chinoises et japonaises . Elle est connue pour ses propriétés de blocage des canaux calciques et a été étudiée pour ses effets anti-inflammatoires, immunologiques et antiallergiques . La tétrandrine a montré une valeur thérapeutique potentielle dans le traitement de diverses affections, notamment les maladies du foie, le cancer du foie, la silicose pulmonaire, la cirrhose du foie et la polyarthrite rhumatoïde .
Applications De Recherche Scientifique
Tetrandrine has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its unique chemical structure and reactivity. It serves as a model compound for the synthesis of other bis-benzylisoquinoline alkaloids.
Biology: In biological research, this compound is used to study its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation. It has been shown to induce apoptosis in various cancer cell lines by modulating the expression of caspases and other apoptotic proteins .
Medicine: this compound has significant potential in medical research, particularly in the treatment of inflammatory diseases, cancer, and cardiovascular conditions. It has been used to treat silicosis, autoimmune disorders, inflammatory pulmonary diseases, and hypertension . Additionally, this compound has shown promise in inhibiting the entry of Ebola virus into host cells .
Industry: In the pharmaceutical industry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being developed for enhanced stability and efficacy in drug delivery systems .
Analyse Biochimique
Biochemical Properties
Tetrandrine interacts with several biomolecules within cells. Notably, an alkynyl diazirine derivative of Tet (AD-Tet) was synthesized as a clickable photoaffinity probe to identify its molecular targets. Biochemical and cellular analyses confirmed that AD-Tet and Tet exhibit highly similar pharmacological activities. AD-Tet localizes specifically to lysosomes. Further studies revealed that lysosomal integral membrane protein-2 (LIMP-2) is a genuine molecular target of Tet. At low micromolar concentrations, Tet inhibits LIMP-2, leading to intralysosomal cholesterol accumulation, sterol regulatory-element binding protein (SREBP) activation, and disruption of cellular cholesterol metabolism. At higher concentrations, Tet activates unfolded protein response and cell death due to non-specific lysosomal protein inhibition. These findings suggest that many of Tet’s pharmacological activities are associated with lysosomal function disruption .
Cellular Effects
This compound influences various cell types and processes. It induces cancer cell apoptosis, autophagy, and cell cycle arrest. Additionally, it inhibits cell proliferation, migration, and invasion. These effects contribute to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It induces apoptosis by activating caspase-3, caspase-8, and caspase-9. It also modulates oxidative stress pathways, affecting ROS levels and glutathione content. Furthermore, this compound impacts p53, p21waf1, and Bax expression, leading to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory studies, this compound’s effects change over time. Researchers have investigated its stability, degradation, and long-term impact on cellular function. Specific details on temporal effects require further exploration .
Metabolic Pathways
This compound is involved in metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux and metabolite levels. Detailed studies on these interactions are crucial for a comprehensive understanding .
Transport and Distribution
Understanding how this compound is transported and distributed within cells and tissues is essential. It may interact with transporters or binding proteins, influencing its localization and accumulation .
Subcellular Localization
This compound’s subcellular localization impacts its activity and function. Targeting signals and post-translational modifications guide it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La tétrandrine peut être synthétisée par dimérisation couplée par radicaux libres de la S-N-méthylcoclaurine . La préparation de nanocristaux de tétrandrine à l'aide d'une méthode microfluidique a également été explorée pour améliorer sa biodisponibilité et sa solubilité . Cette méthode implique l'utilisation de l'acide glycyrrhétique comme stabilisateur et l'optimisation par un test à facteur unique et une méthode de surface de réponse Box-Behnken .
Méthodes de production industrielle : La production industrielle de tétrandrine implique l'extraction du bloc racinaire de Stephania tetrandra en utilisant diverses techniques telles que le broyage, l'homogénéisation à haute pression, la nano-déposition, l'émulsion et la cristallisation par fluide supercritique . Ces méthodes visent à produire de la tétrandrine avec une taille de particules, un indice de polydispersité (PDI) et une morphologie optimaux .
Analyse Des Réactions Chimiques
Types de réactions : La tétrandrine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle présente des effets anti-inflammatoires par des mécanismes tels que la suppression de la kinase de réponse extra-signal (ERK1/2), la kinase N-terminale c-jun (JNK1/2), l'inhibition de la phosphorylation et de la dégradation de l'inhibiteur de kappa B (IκB) et l'activation de NF-κB .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la tétrandrine comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les résultats souhaités.
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la tétrandrine comprennent divers dérivés aux propriétés pharmacologiques améliorées. Par exemple, les dérivés de la tétrandrine ont montré des effets cytotoxiques puissants sur les cellules cancéreuses en induisant l'apoptose et l'arrêt du cycle cellulaire .
4. Applications de la recherche scientifique
La tétrandrine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : En chimie, la tétrandrine est étudiée pour sa structure chimique et sa réactivité uniques. Elle sert de composé modèle pour la synthèse d'autres alcaloïdes bis-benzylisoquinoléine.
Biologie : Dans la recherche biologique, la tétrandrine est utilisée pour étudier ses effets sur les processus cellulaires tels que l'apoptose, l'autophagie et la régulation du cycle cellulaire. Il a été démontré qu'elle induit l'apoptose dans diverses lignées de cellules cancéreuses en modulant l'expression des caspases et d'autres protéines apoptotiques .
Médecine : La tétrandrine a un potentiel significatif dans la recherche médicale, en particulier dans le traitement des maladies inflammatoires, du cancer et des maladies cardiovasculaires. Elle a été utilisée pour traiter la silicose, les troubles auto-immuns, les maladies pulmonaires inflammatoires et l'hypertension . De plus, la tétrandrine s'est avérée prometteuse pour inhiber l'entrée du virus Ebola dans les cellules hôtes .
Industrie : Dans l'industrie pharmaceutique, la tétrandrine est explorée pour son potentiel comme agent thérapeutique. Ses dérivés sont en cours de développement pour une stabilité et une efficacité accrues dans les systèmes d'administration de médicaments .
5. Mécanisme d'action
La tétrandrine exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle agit comme un bloqueur des canaux calciques, inhibant l'afflux d'ions calcium dans les cellules . Cette action conduit à la vasodilatation et à une réduction de la pression artérielle. La tétrandrine module également les voies de signalisation telles que NF-κB, MAPK, ERK et STAT3, qui sont impliquées dans l'inflammation et la progression du cancer . En inhibant ces voies, la tétrandrine réduit l'inflammation, la fibrose et la croissance tumorale .
Mécanisme D'action
Tetrandrine exerts its effects through various molecular targets and pathways. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells . This action leads to vasodilation and reduced blood pressure. This compound also modulates signaling pathways such as NF-κB, MAPK, ERK, and STAT3, which are involved in inflammation and cancer progression . By inhibiting these pathways, this compound reduces inflammation, fibrosis, and tumor growth .
Comparaison Avec Des Composés Similaires
La tétrandrine est souvent comparée à d'autres alcaloïdes bis-benzylisoquinoléine tels que la fangchinoline et la sinoménine. Bien que tous ces composés partagent des structures chimiques similaires, la tétrandrine est unique par son activité de blocage des canaux calciques puissante et son large éventail d'effets pharmacologiques . La fangchinoline, par exemple, présente également des propriétés anti-inflammatoires mais par des mécanismes différents . La sinoménine est un autre composé apparenté ayant des effets anti-inflammatoires et immunosuppresseurs, couramment utilisé dans le traitement de la polyarthrite rhumatoïde .
Conclusion
La tétrandrine est un composé polyvalent ayant un potentiel significatif dans divers domaines de la recherche scientifique et de la médecine. Sa structure chimique unique et son large éventail d'effets pharmacologiques en font un sujet d'étude précieux pour le développement de nouveaux agents thérapeutiques et la compréhension des processus biologiques complexes.
Propriétés
IUPAC Name |
(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKBKWTSCPRNU-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178062, DTXSID70881383 | |
| Record name | S,S-(+)-Tetrandrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Tetrandrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-34-3, 23495-89-8 | |
| Record name | Tetrandrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Tetrandrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenophene 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrandrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DL-Tetrandine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetrandrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S,S-(+)-Tetrandrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Tetrandrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrandrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRANDRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29EX23D5AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRANDRINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS4W77H3SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




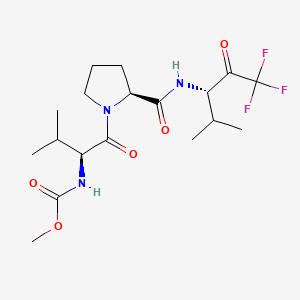
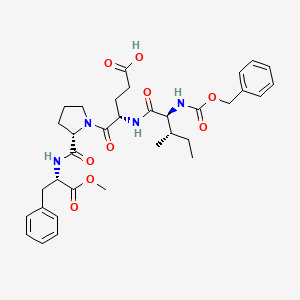
![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)
